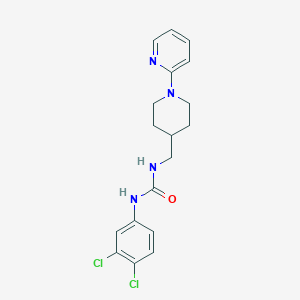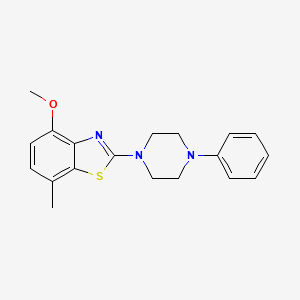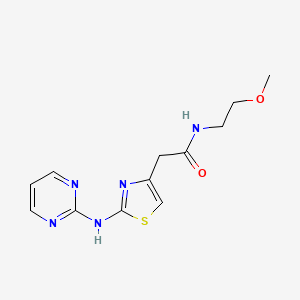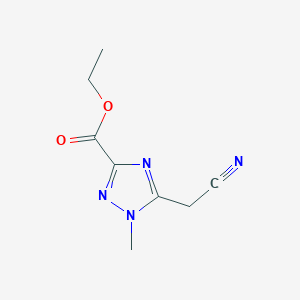
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Aplicaciones Científicas De Investigación
Electronic and Optical Properties
A novel chalcone derivative closely related to the chemical structure of interest was studied for its electronic and optical properties. The research demonstrated significant electro-optic properties, making it a promising candidate for applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018). This includes potential uses in second and third harmonic generation, indicating superior properties for optical applications.
Corrosion Inhibition
Research on urea-derived Mannich bases revealed their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments (Jeeva et al., 2015). The study highlights the potential application of similar compounds in protecting metals against corrosion, indicating a practical application in industrial processes.
Nonlinear Optical Material Synthesis
Another study focused on synthesizing and characterizing a D-π-A type novel organic nonlinear optical single crystal, closely related to the queried compound. This crystal exhibited high second harmonic generation efficiency, suggesting its utility in nonlinear optical (NLO) device applications due to its enhanced optical properties (Menezes et al., 2014).
Antagonistic Effects on CB1 Receptor
A derivative of the compound showed antagonistic effects on the CB1 cannabinoid receptor, indicating potential pharmaceutical applications in treating diseases related to the endocannabinoid system (Wang et al., 2011). This research could lead to new therapeutic alternatives for various central nervous system disorders.
Metallo-Supramolecular Macrocycles
The synthesis and characterization of metallo-supramolecular macrocycles incorporating pyridine-substituted urea ligands were studied, revealing insights into the design of new materials with potential applications in catalysis and material science (Troff et al., 2012).
Anticancer Agents
New anticancer agents featuring urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This indicates the potential of such compounds in the development of new therapeutic agents for cancer treatment (Feng et al., 2020).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O/c19-15-5-4-14(11-16(15)20)23-18(25)22-12-13-6-9-24(10-7-13)17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWZIFOZFFZETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423935.png)
![ethyl 6-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2423936.png)



![([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine](/img/structure/B2423942.png)

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)


![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)
![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)
